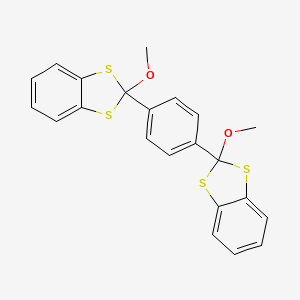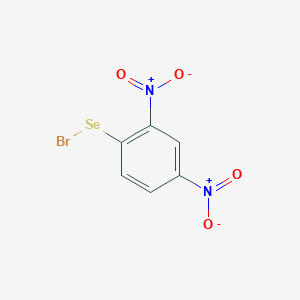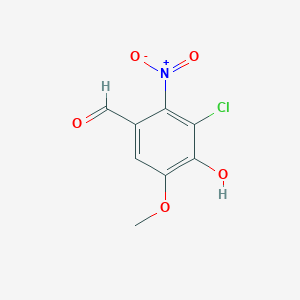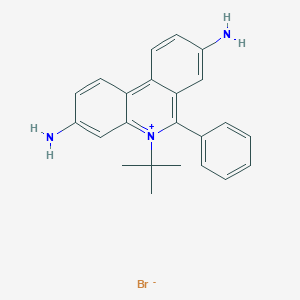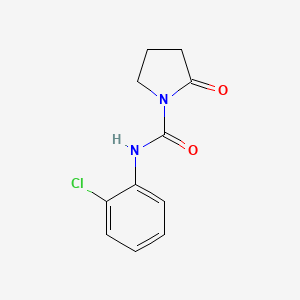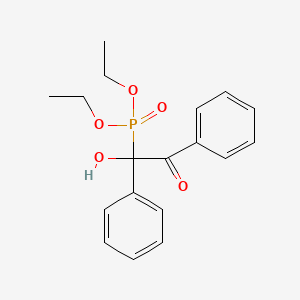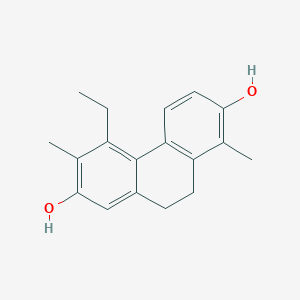
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol is a heterocyclic organic compound with the molecular formula C18H18O2. It is a derivative of dihydrophenanthrene, characterized by the presence of ethyl and methyl groups along with two hydroxyl groups at specific positions on the phenanthrene ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol typically involves multi-step organic reactions. One common method includes the alkylation of 9,10-dihydrophenanthrene followed by hydroxylation at the 2 and 7 positions. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired substitution and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives followed by selective alkylation and hydroxylation. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas with a catalyst such as Raney nickel is often used.
Substitution: Halogens and sulfonic acids are typical reagents for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons without hydroxyl groups.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthrene-2,7-diol: Similar structure with a vinyl group instead of an ethyl group.
9,10-Dihydrophenanthrene: Lacks the ethyl and hydroxyl groups but shares the core phenanthrene structure.
Uniqueness
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64052-93-3 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
5-ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C18H20O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h7-9,19-20H,4-6H2,1-3H3 |
Clave InChI |
AQGNQBGVRPBJCT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC(=C1C)O)CCC3=C2C=CC(=C3C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


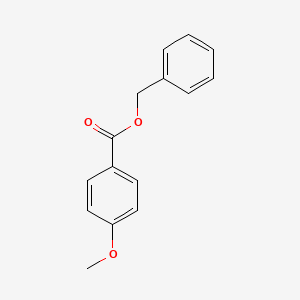
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)


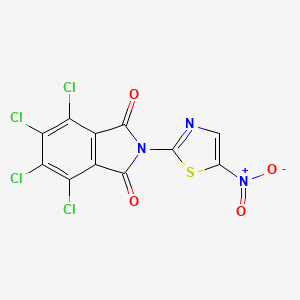
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
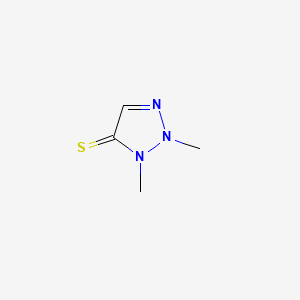
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
